3-(4-BROMO-1H-PYRAZOL-1-YL)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-METHYLPROPANAMIDE
Description
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-METHYLPROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a benzimidazole moiety, and a diethylaminoethyl group
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrN6O/c1-4-25(5-2)10-11-27-18-9-7-6-8-17(18)23-20(27)24-19(28)15(3)13-26-14-16(21)12-22-26/h6-9,12,14-15H,4-5,10-11,13H2,1-3H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWXVARMLAISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C(C)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-METHYLPROPANAMIDE typically involves multi-step organic reactions. The preparation begins with the formation of the pyrazole ring, which can be achieved through the cyclization of hydrazines with 1,3-diketones or β-ketoesters . The bromination of the pyrazole ring is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The benzimidazole moiety is synthesized separately, often through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves coupling the brominated pyrazole with the benzimidazole derivative in the presence of a suitable base and solvent to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding aminopyrazole derivative .
Scientific Research Applications
3-(4-BROMO-1H-PYRAZOL-1-YL)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-METHYLPROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of pyrazole and benzimidazole derivatives, including their effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and benzimidazole moieties are known to bind to active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways . The diethylaminoethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline: Similar in structure but with a methyl group instead of the diethylaminoethyl group.
3-(4-Bromo-1H-pyrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of the benzimidazole moiety.
Uniqueness
The uniqueness of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-METHYLPROPANAMIDE lies in its combination of the pyrazole, benzimidazole, and diethylaminoethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and biological research, making it a valuable compound for further study.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
